1-(2-Fluoroethyl)piperidin-4-amine

Descripción general

Descripción

1-(2-Fluoroethyl)piperidin-4-amine, also known as 4-Fluoroethylpiperidine (4-FE), is a heterocyclic amine that has been used in the synthesis of various compounds. It is a versatile building block for the preparation of compounds with diverse biological activities, including analgesic, anticonvulsant, and anti-inflammatory activities. 4-FE has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks in drug development. Their structural versatility allows for the creation of diverse pharmaceutical compounds. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The fluoroethyl-substituted piperidine moiety can be strategically incorporated into drug candidates to enhance their pharmacological properties .

Mecanismo De Acción

Target of Action

The primary targets of 1-(2-Fluoroethyl)piperidin-4-amine are currently unknown. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific interactions and resulting changes depend on the nature of the target.

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple pathways

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) ranges from 0.0 (iLOGP) to 2.02 (WLOGP), indicating variable lipid solubility . These properties may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 1-(2-Fluoroethyl)piperidin-4-amine’s action are currently unknown. Given the wide range of biological activities associated with piperidine derivatives , the compound may have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluoroethyl)piperidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and interaction with its targets. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .

Propiedades

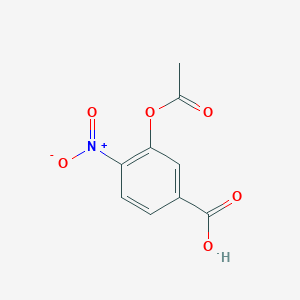

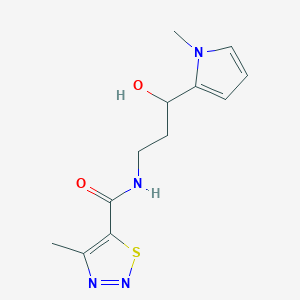

IUPAC Name |

1-(2-fluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIINOCJZDVAKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)

![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-fluorophenyl)methoxy]amine](/img/structure/B2383151.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)

![2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol](/img/structure/B2383155.png)

![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)